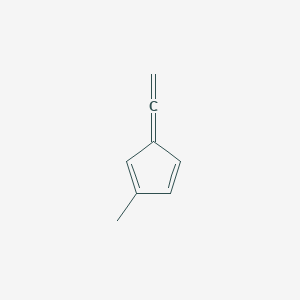
5-Ethenylidene-2-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenylidene-2-methylcyclopenta-1,3-diene: is an organic compound characterized by a cyclopentadiene ring with an ethenylidene and a methyl group attached. This compound is a conjugated diene, which means it has alternating double bonds that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylidene-2-methylcyclopenta-1,3-diene can be achieved through various methods. One common approach involves the olefination of suitable precursors. For instance, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes to yield terminal 1,3-dienes with high selectivity for the E-isomer . Another method includes the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, providing the corresponding (E)-1,3-dienes in excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of 1,3-dienes, including this compound, often involves catalytic processes. For example, cobalt-catalyzed multipositional isomerization of conjugated dienes is operationally simple and atom-economical, using readily available starting materials to access disubstituted 1,3-dienes with excellent yields and good E,E stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
5-Ethenylidene-2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming six-membered rings through [4+2] cycloaddition.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Cycloaddition Reactions: Diels-Alder reactions often involve dienophiles substituted with electron-attracting groups, such as carbonyl compounds.
Major Products Formed
Scientific Research Applications
5-Ethenylidene-2-methylcyclopenta-1,3-diene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethenylidene-2-methylcyclopenta-1,3-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form resonance-stabilized carbocations . In cycloaddition reactions, it acts as a diene, reacting with dienophiles to form six-membered rings through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different substituents.
Cyclopentadiene: A cyclic diene with similar reactivity in Diels-Alder reactions.
Uniqueness
5-Ethenylidene-2-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethenylidene and methyl groups provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
63819-95-4 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-3-8-5-4-7(2)6-8/h4-6H,1H2,2H3 |
InChI Key |
RGGAPRLPDQEDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C=C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
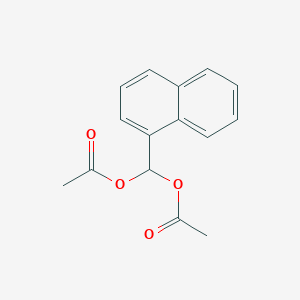
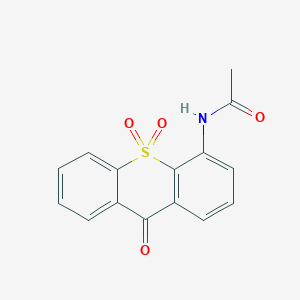
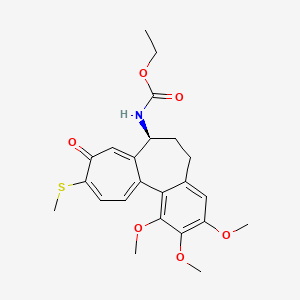
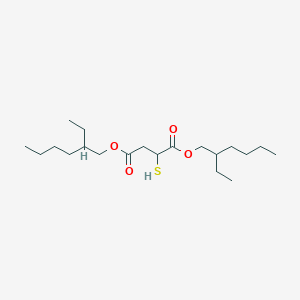
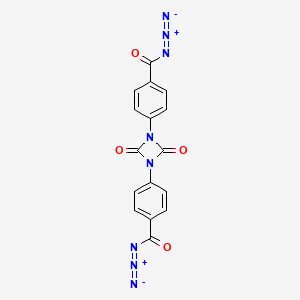
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
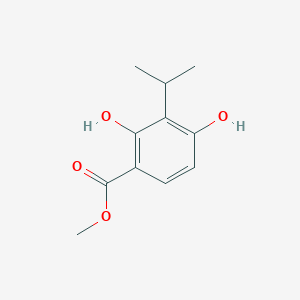
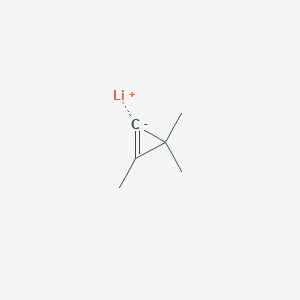
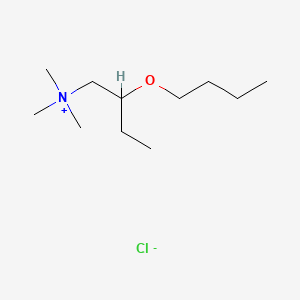
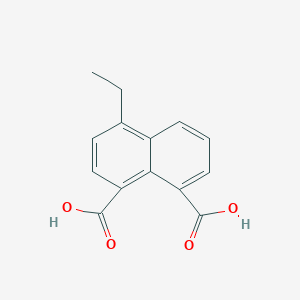


![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
